molecular formula C11H17ClN2O B026555 1-(2-Methoxyphenyl)piperazine hydrochloride CAS No. 5464-78-8

1-(2-Methoxyphenyl)piperazine hydrochloride

Cat. No.: B026555
CAS No.: 5464-78-8
M. Wt: 228.72 g/mol
InChI Key: DDMVHGULHRJOEC-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(2-Methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts such as Yb(OTf)3 . Major products formed from these reactions include derivatives that are used in further chemical synthesis .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)piperazine hydrochloride is unique due to its specific interaction with neurotransmitter receptors. Similar compounds include:

These compounds share structural similarities but differ in their specific interactions and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(2-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMVHGULHRJOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38869-49-7, 5464-78-8
Record name Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38869-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID5051440
Record name 1-(2-Methoxyphenyl)piperazine hydrochloride
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Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66373-53-3, 5464-78-8
Record name Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:?)
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Record name N-(2-Methoxyphenyl)piperazine hydrochloride
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Record name 5464-78-8
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Record name 1-(2-Methoxyphenyl)piperazine hydrochloride
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Record name 1-(2-methoxyphenyl)piperazinium chloride
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Record name N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A well-dried flask was first charged with 1-bromo-2-methoxybenzene (4.0 g, 21.3 mmol) and piperazine (2.2 g, 25.6 mmol), which was evacuated and backfilled with N2 through a balloon under gentle warming (40° C.). Toluene was charged and the mixture was bubbled with N2 for 10 min, then BINAP (398 mg, 0.64 mmol) and Pd2 dba3 (195 mg, 0.21 mmol) was added to the mixture. After the addition of DBU (3.8 mL), the solution was warmed at 60-70° C. while a fine powder of tBuONa (3.5 g, 31.9 mmol) was added in one portion to start the amination. After the reaction mixture cooled to rt, (Boc)2O (11.6 g, 53.2 mmol) was dissolved in DCM and added dropwise to the reaction mixture, then stirred at rt for 3 h. The reaction mixture was diluted with water and extracted with EtOAc. The combined EtOAc layers were washed with brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with PE/EtOAc=10:1) to give tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate as a white solid. Excess HCl in EtOAc was added dropwise to a solution of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate in EtOAc and the reaction mixture was stirred at rt for 1.5 h. Filtration gave 1-(2-methoxyphenyl)piperazine hydrochloride salt (intermediate 55) (2.6 g, 42%) as a white solid. HPLC: 99%, RT 1.586 min. MS (ESI) m/z 193.1 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 1-(2-Methoxyphenyl)piperazine hydrochloride?

A1: One common method involves reacting bis(2-chloroethyl)amine hydrochloride or bis(2-bromoethyl)amine hydrobromide with o-methoxyaniline. [] This method yields this compound or hydrobromide, respectively. The choice of starting material (hydrochloride or hydrobromide) influences the final product's halide. The intermediate bis(2-chloroethyl)amine hydrochloride can be synthesized by reacting diethanolamine with thionyl chloride (SOCl2). [] Alternatively, the hydrobromide intermediate is formed using 40% hydrobromic acid (HBr). []

Q2: Can you elaborate on the applications of this compound in organic synthesis?

A2: this compound serves as a key building block in synthesizing various pharmaceutical compounds, particularly urapidil. [] Urapidil, a drug with antihypertensive properties, is synthesized via inverse phase transfer catalysis using this compound and 6-(3-chloropropyl)-1,3-dimethyluracil. [] This method offers several advantages, including high yield, high purity of the final product (urapidil exceeding 99.5% purity), mild reaction conditions, and environmental friendliness, making it suitable for industrial-scale production. []

Q3: What insights does computational chemistry offer regarding the structure and activity of 1-(2-Methoxyphenyl)piperazine derivatives?

A3: Studies employing Random Search and AM1 methods for conformational analysis of 4‐[ω‐(benzotriazolyl)alkyl]‐1‐(2‐methoxyphenyl)piperazine hydrochlorides (derivatives of 1-(2-Methoxyphenyl)piperazine) revealed that these compounds can adopt various conformations with minor energy differences. [] Further investigation into molecular electrostatic potential distribution (MEP) and dipole moments, calculated for both optimized crystallographic structures and global energy minimum conformations, indicated that conformational changes significantly impact the MEP. [] This insight suggests that the conformational flexibility of these compounds, and by extension 1-(2-Methoxyphenyl)piperazine itself, may play a crucial role in their pharmacological activity and interactions with biological targets.

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